molecular formula C11H12O3 B8326271 1,2-Dimethoxy-4-(propargyloxy)benzene

1,2-Dimethoxy-4-(propargyloxy)benzene

Cat. No.: B8326271
M. Wt: 192.21 g/mol
InChI Key: MVQYLCCFLXTECO-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-4-(propargyloxy)benzene is a high-purity chemical building block designed for research use only. This compound features a veratrole (1,2-dimethoxybenzene) core, an electron-rich aromatic system known to readily undergo electrophilic aromatic substitution, making it a valuable scaffold in synthetic organic chemistry . The molecule is further functionalized with a propargyloxy group, introducing an alkyne handle that is highly reactive in metal-catalyzed coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This combination of a veratrole system and a terminal alkyne makes it an exceptionally versatile intermediate for the synthesis of more complex aromatic structures, the development of pharmaceutical candidates, and the creation of functional polymers and dendrimers. Its primary research value lies in its application in "click chemistry," where it serves as a key precursor for linking molecules or constructing molecular scaffolds with precision and high efficiency. Researchers can utilize the propargyl group for straightforward conjugation with azide-containing molecules, enabling the study of biomolecular interactions, the development of chemical probes, and materials science innovation. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

1,2-dimethoxy-4-prop-2-ynoxybenzene

InChI

InChI=1S/C11H12O3/c1-4-7-14-9-5-6-10(12-2)11(8-9)13-3/h1,5-6,8H,7H2,2-3H3

InChI Key

MVQYLCCFLXTECO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OCC#C)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between 1,2-Dimethoxy-4-(propargyloxy)benzene and related compounds:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight Key Applications Notable Properties
1,2-Dimethoxy-4-(propargyloxy)benzene -O-CH₂-C≡CH (propargyloxy) C₁₁H₁₂O₃ 192.21 Drug synthesis (e.g., tyrosinase inhibitors) Reactivity in click chemistry
Methyleugenol (1,2-Dimethoxy-4-(2-propenyl)benzene) -CH₂-CH=CH₂ (allyl) C₁₁H₁₄O₂ 178.23 Pheromone attractant, flavoring Suspected carcinogen
Methylisoeugenol (1,2-Dimethoxy-4-(1-propenyl)benzene) -CH=CH-CH₃ (propenyl) C₁₁H₁₄O₂ 178.23 Fragrance component Odor variation (clove-like)
1,2-Dimethoxy-4-(methoxymethyl)benzene -CH₂-OCH₃ (methoxymethyl) C₁₀H₁₄O₃ 182.21 Intermediate in organic synthesis Lower reactivity
1,2-Dimethoxy-4-(trifluoromethyl)benzene -CF₃ (trifluoromethyl) C₉H₇F₃O₂ 204.15 Fluorinated materials Electron-withdrawing effects

Physical and Spectral Properties

  • Boiling Points: Methyleugenol has a boiling point of 244°C , while the propargyloxy analog is expected to have a higher boiling point due to increased molecular weight and polarity.
  • Spectral Data: Propargyloxy derivatives exhibit distinct NMR signals (e.g., ~2.5 ppm for terminal alkyne protons) and IR absorption (~3300 cm⁻¹ for C≡C-H stretch). Methyleugenol shows allyl proton resonances at δ 5.0–6.0 ppm .

Preparation Methods

Protocol with Tetrabutylammonium Bromide (TBAB)

Reagents :

  • 1,2-Dimethoxy-4-hydroxybenzene (10 mmol)

  • Propargyl bromide (15 mmol)

  • K₂CO₃ (30 mmol)

  • TBAB (0.5 mmol)

  • Solvent: Toluene/water (1:1)

Procedure :

  • Combine starting material, K₂CO₃, and TBAB in toluene/water.

  • Add propargyl bromide dropwise at 40°C.

  • Reflux for 5 hours.

  • Separate organic layer, wash with brine, and concentrate.

Yield : 70–78% (lower than Williamson due to competing hydrolysis).

Microwave-Assisted Synthesis for Rapid Reaction

Microwave irradiation significantly reduces reaction times while maintaining high yields, making it ideal for high-throughput applications.

Accelerated Protocol

Conditions :

  • Microwave power: 150 W

  • Temperature: 100°C

  • Time: 20–30 minutes

Yield : 82% (comparable to conventional heating).

Comparative Analysis of Methods

MethodYield (%)Time (h)ScalabilityCost Efficiency
Williamson (Cs₂CO₃)844HighModerate
PTC (TBAB)785IndustrialLow
Microwave820.5Lab-scaleHigh

Trade-offs :

  • Williamson : Highest yield but requires anhydrous conditions.

  • PTC : Scalable but lower yield due to aqueous side reactions.

  • Microwave : Fast but limited to small batches.

Characterization and Quality Control

Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 3.85 (s, 6H, OCH₃), 4.72 (d, 2H, OCH₂C≡CH), 6.45–6.90 (m, 3H, Ar-H), 2.51 (t, 1H, C≡CH).

  • ¹³C NMR : δ 56.1 (OCH₃), 78.9 (C≡CH), 115–150 (aromatic carbons).

  • IR : ν 3290 cm⁻¹ (C≡C-H), 2100 cm⁻¹ (C≡C).

Purity :

  • HPLC analysis typically shows >98% purity under optimized conditions .

Q & A

Q. What are the optimal synthetic routes for 1,2-Dimethoxy-4-(propargyloxy)benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, propargyl ether formation involves reacting 1,2-dimethoxy-4-hydroxybenzene with propargyl bromide under basic conditions (e.g., K₂CO₃ in acetone, reflux, 12–18 hours). Yields (65–70%) depend on solvent choice, temperature, and catalyst loading . Table 1 : Synthesis Optimization
MethodConditionsYieldReference
Propargyl brominationK₂CO₃, acetone, reflux, 18 h65%
CuAAC couplingCu powder, DMF, 100°C, 2 h70%

Q. Which spectroscopic techniques are most effective for characterizing 1,2-Dimethoxy-4-(propargyloxy)benzene?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, propargyl CH₂ at δ 4.6–4.8 ppm) .
  • IR Spectroscopy : Detect alkynyl C≡C stretch (~2100 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 178.23 (C₁₁H₁₄O₂) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Use fume hoods, closed systems, and personal protective equipment (PPE: nitrile gloves, safety goggles).
  • Avoid skin contact; propargyloxy derivatives may exhibit irritancy .
  • Store in sealed containers under dry conditions to prevent oxidation .

Advanced Research Questions

Q. How does stereochemistry (Z/E isomerism) influence the biological activity of derivatives like 1,2-Dimethoxy-4-(propargyloxy)benzene?

  • Methodological Answer : Fluorinated analogs (e.g., Z-1,2-Dimethoxy-4-(3-fluoro-2-propenyl)benzene) show isomer-dependent activity. The E-isomer is twice as potent as the Z-isomer in attracting Bactrocera dorsalis flies. Stereochemical analysis via NOESY NMR or chiral HPLC is essential for activity correlation .

Q. What mechanisms underlie the compound’s bioactivity in biochemical pathways?

  • Methodological Answer : Propargyloxy groups act as electrophilic motifs, enabling covalent binding to nucleophilic residues (e.g., cysteine thiols) in enzymes. Computational docking (AutoDock Vina) and metabolomic profiling (LC-MS) can map interactions with targets like cytochrome P450 .

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?

  • Methodological Answer : Contradictions often arise from varying reaction conditions (e.g., solvent polarity, temperature). Systematic DOE (Design of Experiments) approaches, including factorial analysis of solvent (DMF vs. acetone) and catalyst (Cu⁰ vs. Cu⁺), clarify optimal parameters. For example, DMF increases CuAAC efficiency but may degrade acid-sensitive substrates .

Q. What computational tools predict feasible synthetic routes or metabolic pathways?

  • Methodological Answer : Tools like Reaxys and PISTACHIO integrate retrosynthetic algorithms. For 1,2-Dimethoxy-4-(propargyloxy)benzene, precursor scoring identifies 1,2-dimethoxy-4-hydroxybenzene and propargyl bromide as high-priority starting materials. Machine learning models (e.g., Template Relevance Heuristic) prioritize routes with >90% plausibility .

Q. How do storage conditions affect the compound’s stability and experimental reproducibility?

  • Methodological Answer : The compound darkens and polymerizes upon air exposure due to propargyl group oxidation. Stability studies (TGA/DSC) recommend storage under inert gas (N₂/Ar) at −20°C. Degradation products (e.g., carbonyls) are detectable via GC-MS after 30 days at room temperature .

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